
An In-Depth Technical Guide to N2-Methyl-4-
nitro-1,2-benzenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
N2-Methyl-4-nitro-1,2-

benzenediamine

Cat. No.: B127362 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N2-Methyl-4-nitro-1,2-benzenediamine, a substituted aromatic diamine, is a compound of

interest in various chemical and pharmaceutical research areas. Its structure, featuring a nitro

group and two amino functionalities—one of which is methylated—suggests its potential utility

as a versatile building block in organic synthesis and as a scaffold for the development of novel

bioactive molecules. This technical guide provides a comprehensive overview of its chemical

identity, properties, synthesis, and potential applications, with a focus on presenting data in a

clear and accessible format for scientific professionals.

The IUPAC name for this compound is N2-methyl-4-nitrobenzene-1,2-diamine. The locant "N2"

specifies that the methyl group is attached to the nitrogen atom at position 2 of the benzene

ring, which is numbered starting from one of the amino groups and proceeding towards the

other.

Chemical and Physical Properties
A summary of the key chemical and physical properties of N2-Methyl-4-nitro-1,2-
benzenediamine and its related isomers is presented below. It is important to note that specific

experimental data for the title compound is limited in publicly available literature; therefore,

some properties are compared with its close isomers to provide a predictive context.
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Property
N2-Methyl-4-nitro-
1,2-
benzenediamine

N1-Methyl-4-nitro-
1,2-
benzenediamine

4-Nitro-1,2-
phenylenediamine

CAS Number 95576-84-4[1][2] 41939-61-1 99-56-9

Molecular Formula C7H9N3O2[1][2] C7H9N3O2[3] C6H7N3O2[4]

Molecular Weight 167.17 g/mol [2] 167.16 g/mol [3] 153.14 g/mol [4]

Melting Point Not available 174-176 °C 199-201 °C

Boiling Point Not available Not available Not available

Solubility

Storage at -20°C

suggests potential

instability at room

temperature.[5]

Slightly soluble in

ethyl acetate and

methanol.

Soluble in acidic

aqueous solutions.

Appearance Not available
Red to dark red to

brown powder/crystal.

Dark red needles or

red solid.[4]

Spectroscopic Data
Detailed experimental spectroscopic data for N2-Methyl-4-nitro-1,2-benzenediamine is not

readily available. However, based on the known spectra of related compounds such as 4-nitro-

1,2-phenylenediamine and other substituted nitroanilines, the expected spectral characteristics

can be predicted.

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the N-methyl protons (a singlet), and the protons of the primary and secondary

amino groups. The positions of the aromatic protons will be influenced by the electronic

effects of the nitro and amino groups.

13C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with

the carbons attached to the nitro and amino groups showing characteristic downfield and

upfield shifts, respectively. A signal for the N-methyl carbon will also be present.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands

for N-H stretching of the primary and secondary amines, C-H stretching of the aromatic ring

and the methyl group, N-O stretching of the nitro group, and C=C stretching of the aromatic

ring. The NIST WebBook provides IR spectra for related compounds like 2-methyl-4-

nitroaniline which can serve as a reference.[6]

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak

corresponding to its molecular weight (167.17 m/z). Fragmentation patterns would likely

involve the loss of the nitro group and cleavage of the C-N bonds. Mass spectral data for 4-

nitro-1,2-phenylenediamine is available on PubChem and can be used for comparative

analysis.[4]

Synthesis
A detailed and experimentally verified protocol for the synthesis of N2-Methyl-4-nitro-1,2-
benzenediamine is not explicitly described in the reviewed literature. However, a plausible

synthetic route can be conceptualized based on established organic chemistry principles and

procedures for analogous compounds. One potential pathway is outlined below.

Conceptual Synthesis Pathway
A potential synthesis could involve the selective N-methylation of a suitable precursor. A

possible retrosynthetic analysis suggests that the target molecule could be prepared from 4-

nitro-1,2-phenylenediamine.

Conceptual Synthesis of N2-Methyl-4-nitro-1,2-benzenediamine

4-Nitro-1,2-phenylenediamine N-Protected Intermediate1. Selective Protection of N1-amine N-Methylated Intermediate2. Methylation (e.g., CH3I, base) N2-Methyl-4-nitro-1,2-benzenediamine3. Deprotection

Click to download full resolution via product page

Caption: A conceptual multi-step synthesis pathway for N2-Methyl-4-nitro-1,2-
benzenediamine.
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Experimental Protocol (Hypothetical)
Step 1: Selective Protection of the N1-Amine of 4-Nitro-1,2-phenylenediamine Due to the

similar reactivity of the two amino groups, selective protection would be a critical step. This

could potentially be achieved by using a bulky protecting group that preferentially reacts with

the less sterically hindered N1-amine.

Dissolve 4-nitro-1,2-phenylenediamine in a suitable aprotic solvent (e.g., dichloromethane or

THF).

Add a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection)

and a base (e.g., triethylamine).

Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, work up the reaction mixture to isolate the N1-protected intermediate.

Step 2: Methylation of the N2-Amine The remaining free amine at the N2 position can then be

methylated.

Dissolve the N1-protected intermediate in a polar aprotic solvent (e.g., DMF or acetonitrile).

Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a non-nucleophilic base

(e.g., potassium carbonate or sodium hydride).

Stir the reaction at an appropriate temperature until completion (monitored by TLC).

Isolate the N-methylated intermediate through extraction and purification.

Step 3: Deprotection The final step involves the removal of the protecting group to yield the

desired product.

Dissolve the N-methylated intermediate in a suitable solvent.

Add the appropriate deprotection reagent (e.g., trifluoroacetic acid for a Boc group).

Monitor the reaction by TLC.
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Upon completion, neutralize the reaction mixture and isolate N2-Methyl-4-nitro-1,2-
benzenediamine through extraction and purification by column chromatography or

recrystallization.

Note: This is a hypothetical protocol and would require experimental optimization and

validation. A procedure for the synthesis of the related compound 1,2-diamino-4-nitrobenzene

is available from Organic Syntheses, which can provide valuable insights into handling similar

compounds.[7]

Biological Activity and Potential Applications
While specific biological studies on N2-Methyl-4-nitro-1,2-benzenediamine are scarce, the

presence of the nitroaromatic and phenylenediamine moieties suggests potential for various

biological activities.

Nitro-containing compounds are known to exhibit a broad spectrum of pharmacological effects,

including antimicrobial and anticancer activities. The nitro group can be bioreduced in vivo to

form reactive nitroso and hydroxylamino derivatives, which can interact with cellular

macromolecules.

Phenylenediamine derivatives are also found in many biologically active compounds and are

used as precursors in the synthesis of pharmaceuticals and dyes. For instance, a related

compound, N-Methyl-4-nitrobenzene-1,2-diamine, is mentioned to react with hexanedioic acid

anhydride to form a pentanoic acid derivative, indicating its utility in chemical synthesis.[3]

Given its structure, N2-Methyl-4-nitro-1,2-benzenediamine could be investigated for:

Antimicrobial Activity: As a potential lead compound for the development of new antibacterial

or antifungal agents. Research on N,N'-(4-Nitro-1,2-phenylene)diamide derivatives has

shown antimicrobial activity.[8]

Anticancer Activity: The nitroaromatic scaffold is present in some anticancer drugs.

Material Science: As a monomer or intermediate in the synthesis of specialty polymers or

dyes.

Logical Relationships in Bioactivity
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The potential biological activity of N2-Methyl-4-nitro-1,2-benzenediamine can be logically

linked to its structural features.

Structural Features and Potential Bioactivity

N2-Methyl-4-nitro-1,2-benzenediamine

Nitroaromatic Moiety Substituted Phenylenediamine

Potential Biological Activity

Bioreduction to reactive species Scaffold for drug design

Click to download full resolution via product page

Caption: Relationship between the structural components of the molecule and its potential

bioactivity.

Conclusion
N2-Methyl-4-nitro-1,2-benzenediamine is a chemical compound with potential for further

exploration in medicinal chemistry and material science. While detailed experimental data is

currently limited, this guide provides a foundational understanding of its properties and

synthetic strategies based on available information for related compounds. Further research is

warranted to fully characterize this molecule and unlock its potential applications. Researchers

are encouraged to use the information presented herein as a starting point for their

investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://cymitquimica.com/products/10-F468998/n2-methyl-4-nitro-12-benzenediamine/
https://www.scbt.com/es/p/n2-methyl-4-nitro-1-2-benzenediamine-95576-84-4
https://coreyorganics.com/n-methyl-4-nitrobenzene-1-2-dia.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitro-1_2-phenylenediamine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitro-1_2-phenylenediamine
http://www.bio-fount.com/cn/goods2/224661_1106.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=C99525&Mask=80
http://www.orgsyn.org/demo.aspx?prep=CV3P0242
https://www.researchgate.net/publication/354423523_Synthesis_and_Antimicrobial_Evaluation_of_NN'-4-Nitro-12-phenylenediamide_Derivatives
https://www.benchchem.com/product/b127362#n2-methyl-4-nitro-1-2-benzenediamine-iupac-name
https://www.benchchem.com/product/b127362#n2-methyl-4-nitro-1-2-benzenediamine-iupac-name
https://www.benchchem.com/product/b127362#n2-methyl-4-nitro-1-2-benzenediamine-iupac-name
https://www.benchchem.com/product/b127362#n2-methyl-4-nitro-1-2-benzenediamine-iupac-name
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b127362?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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